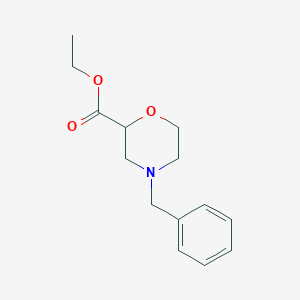

Ethyl 4-benzylmorpholine-2-carboxylate

Overview

Description

Ethyl 4-benzylmorpholine-2-carboxylate is an organic compound with the molecular formula C14H19NO3. It is a racemic mixture used as an analog for reboxetine, a drug approved by the FDA. This compound has shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine .

Mechanism of Action

Target of Action

Ethyl 4-benzylmorpholine-2-carboxylate (EBC) is primarily used as an analog for reboxetine . Its primary targets are the norepinephrine and dopamine transporters , where it inhibits the reuptake of these neurotransmitters . It also has been found to be stereoselectively active in inhibiting serotonin reuptake .

Mode of Action

EBC interacts with its targets by binding to the transporter proteins, thereby inhibiting the reuptake of norepinephrine, dopamine, and serotonin . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.

Result of Action

The result of EBC’s action is an increase in the synaptic concentrations of norepinephrine, dopamine, and serotonin . This can lead to enhanced neurotransmission in the catecholaminergic and serotonergic pathways, potentially affecting mood, cognition, reward, appetite, and sleep.

Biochemical Analysis

Biochemical Properties

Ethyl 4-benzylmorpholine-2-carboxylate has been shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine . It has also been found to be stereoselectively active in inhibiting serotonin reuptake .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit the reuptake of norepinephrine and dopamine . This can influence cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the reuptake of norepinephrine and dopamine . This inhibition is stereoselective, meaning it preferentially affects one enantiomer over the other .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification. Specifically, morpholine is reacted with benzyl bromide under basic conditions to obtain benzylated morpholine. This intermediate is then esterified to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-benzylmorpholine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of morpholine derivatives.

Biology: Investigated for its potential effects on neurotransmitter reuptake, particularly norepinephrine and dopamine.

Comparison with Similar Compounds

Reboxetine: An FDA-approved drug used to treat depression by inhibiting norepinephrine reuptake.

Desipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.

Atomoxetine: A selective norepinephrine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).

Uniqueness: Ethyl 4-benzylmorpholine-2-carboxylate is unique due to its higher potency in inhibiting norepinephrine and dopamine reuptake compared to reboxetine. Additionally, its stereoselective activity in inhibiting serotonin reuptake adds to its distinct pharmacological profile .

Biological Activity

Ethyl 4-benzylmorpholine-2-carboxylate (EBC), with the molecular formula C14H19NO3, is a synthetic organic compound recognized for its biological activity, particularly as an analog of reboxetine, a norepinephrine reuptake inhibitor. This compound has garnered interest in pharmacological research due to its potential effects on neurotransmitter systems and its applications in medicinal chemistry.

EBC primarily functions by inhibiting the reuptake of key neurotransmitters, including norepinephrine, dopamine, and serotonin. This inhibition leads to increased synaptic concentrations of these neurotransmitters, which can have various physiological effects:

- Norepinephrine : Associated with arousal and alertness.

- Dopamine : Plays a crucial role in reward and pleasure centers.

- Serotonin : Influences mood, emotion, and sleep.

The compound's mechanism is similar to that of reboxetine but has been reported to exhibit greater potency in inhibiting norepinephrine and dopamine transporters.

EBC has been characterized by several biochemical properties that underline its potential therapeutic applications:

- Potency : Studies indicate that EBC is more effective than reboxetine in neurotransmitter reuptake inhibition.

- Selectivity : It shows a degree of selectivity towards norepinephrine and dopamine transporters over serotonin transporters.

Cellular Effects

Research has demonstrated that EBC can influence cellular activities through its action on neurotransmitter systems. The increased levels of norepinephrine and dopamine can lead to enhanced neuronal signaling and may contribute to antidepressant-like effects in preclinical models.

In Vitro Studies

In vitro studies have explored the biological activity of EBC using various cell lines. For instance, assays measuring the uptake of radiolabeled neurotransmitters have shown that EBC significantly reduces the uptake of norepinephrine and dopamine in neuronal cultures. This effect correlates with increased extracellular concentrations of these neurotransmitters.

Case Studies

Several case studies have highlighted the potential therapeutic implications of EBC:

- Antidepressant Activity : In animal models, EBC has shown promise in alleviating symptoms of depression, attributed to its ability to enhance norepinephrine and dopamine levels.

- Cognitive Enhancements : Preliminary findings suggest that EBC may improve cognitive function through its action on dopaminergic pathways.

Comparative Analysis with Reboxetine

A comparative analysis between EBC and reboxetine reveals significant differences in their pharmacological profiles:

| Compound | Norepinephrine Reuptake Inhibition | Dopamine Reuptake Inhibition | Serotonin Reuptake Inhibition |

|---|---|---|---|

| This compound | Higher potency | Higher potency | Moderate |

| Reboxetine | Moderate | Low | Low |

This table illustrates that EBC not only surpasses reboxetine in norepinephrine inhibition but also exhibits enhanced effects on dopamine transporters, suggesting broader therapeutic applications .

Properties

IUPAC Name |

ethyl 4-benzylmorpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVADOGJQJZIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910582 | |

| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-32-1, 107904-08-5 | |

| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.